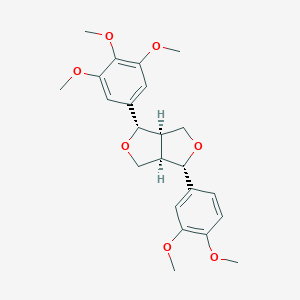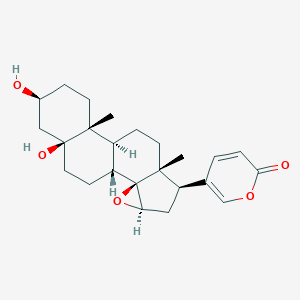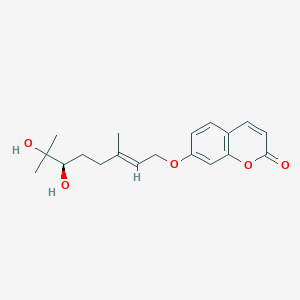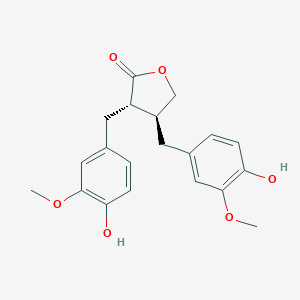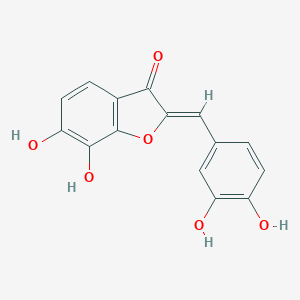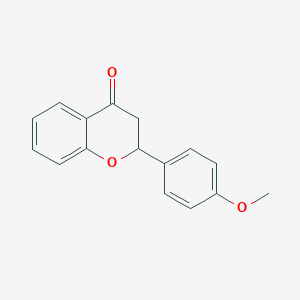
4'-Methoxyflavanone
概要
説明
4’-Methoxyflavanone is a flavonoid compound . It has been found to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Synthesis Analysis
4’-Methoxyflavanone can be synthesized through various methods . One method involves the reaction of 2’, 4’-dihydroxy-4-methoxychalcone with pyridinium chlorochromate in dichloromethane at 20°C for approximately 10 minutes . Another method involves the oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .Molecular Structure Analysis
The molecular formula of 4’-Methoxyflavanone is C16H14O3 . It belongs to the class of organic compounds known as flavanones, which are characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .Chemical Reactions Analysis
The 7-hydroxy-4’-methoxyflavone has been synthesized through oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .科学的研究の応用
Anti-Cancer Activity
Flavonoids have been studied for their potential to inhibit cell damage and act as useful alternatives in cancer treatment. The unique pharmacological properties of flavonoids like 4’-Methoxyflavanone make them candidates for alternative medicine approaches to treat cancer .
Anti-Microbial and Anti-Viral Properties
O-methylation of flavonoids has been shown to enhance their anti-viral and anti-bacterial properties. This modification can potentially improve the efficacy of flavonoids in combating various microbial and viral infections .
Anti-Diabetic Effects
Some studies suggest that methoxylated flavonoids may have beneficial effects on diabetes management. The specific mechanisms and applications in this area are an active field of research .
Anti-Oxidant Activity
A significant portion of flavonoids has been reported to exhibit anti-oxidant activity, which is crucial in protecting the body against free radicals and oxidative stress .
Anti-Inflammatory Uses
Flavonoids like 4’-Methoxyflavanone have established potent anti-inflammatory activity, which is particularly important in conditions such as acute lung injury (ALI) and other inflammatory diseases .
Anti-Fungal and Anti-Ulcer Applications
The pharmacological evidence also indicates that flavonoids possess anti-fungal and anti-ulcer activities, although specific studies on 4’-Methoxyflavanone in these applications may require further exploration .
作用機序
Target of Action
4’-Methoxyflavanone is a flavonoid compound . It is primarily targeted towards neurons . The compound plays a significant role in regulating metabolic disorders, preventing cardiovascular disease, and protecting neurons .
Mode of Action
The compound interacts with its targets (neurons) by inhibiting the accumulation of poly (ADP-ribose), a molecule that signals DNA damage . This interaction results in the prevention of neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Result of Action
The primary result of 4’-Methoxyflavanone’s action is the protection of neurons. It achieves this by inhibiting the accumulation of poly (ADP-ribose) and preventing neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Safety and Hazards
特性
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYUYOXCGBABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914217 | |
| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxyflavanone | |
CAS RN |
3034-08-0, 97005-76-0 | |
| Record name | 4'-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Methoxyflavanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 4'-Methoxyflavanone is C16H14O3. Its molecular weight is 254.28 g/mol. []
A: 4'-Methoxyflavanone can be characterized using various spectroscopic methods, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure by analyzing the magnetic properties of atomic nuclei. Both 1H-NMR and 13C-NMR spectra are useful for characterizing 4'-Methoxyflavanone. [, , , ]* Infrared (IR) spectroscopy: This method identifies functional groups present in the molecule by analyzing its interactions with infrared light. [, ] * Mass spectrometry (MS): This technique helps determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]
A: 4'-Methoxyflavanone is a flavanone, a class of flavonoids. Its core structure consists of two benzene rings (A and B) linked by a three-carbon chain forming an oxygen-containing heterocyclic ring (C). [, , , ]
A: The 4'-methoxy group refers to a methoxy group (-OCH3) attached to the fourth carbon (4') of the B ring in the flavanone structure. This substitution can influence the molecule's polarity, reactivity, and potential biological activity. [, , , ]
ANone: Research suggests that 4'-Methoxyflavanone and its derivatives may possess various biological activities:
- Antibacterial activity: Studies have shown that some flavanones, including structurally related compounds, demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA). []
- Antifungal activity: 4'-Methoxyflavanone has been identified in the leaves of Piper marginatum, a plant with known antifungal properties. []
- Antioxidant activity: Flavanones, as a class, are recognized for their antioxidant properties. [, , ]
ANone: The potential applications of 4'-Methoxyflavanone stem from its reported biological activities:
- Antimicrobial agent: Its potential against bacteria, especially drug-resistant strains like MRSA, warrants further investigation for developing novel antimicrobial agents. []
- Therapeutic agent: Further research is needed to explore its potential use in treating conditions where its antifungal or antioxidant properties might be beneficial. [, ]
A: 4'-Methoxyflavanone can be synthesized from 2′-hydroxy-3′,4′-methylenedioxy-4-methoxychalcone through a series of reactions involving thallium(III) acetate and a catalytic amount of perchloric acid. []
A: While specific SAR studies focusing on 4'-Methoxyflavanone are limited in the provided research, modifications to the flavanone structure, such as the introduction of prenyl groups or changes in the methylation pattern, can significantly influence biological activity. [, , ]
ANone: Researchers utilize various analytical techniques for studying 4'-Methoxyflavanone:
- High-Performance Liquid Chromatography (HPLC): HPLC allows separation and quantification of 4'-Methoxyflavanone in complex mixtures, often coupled with UV or PDA detectors. [, , ]
- Thin Layer Chromatography (TLC): This technique offers a rapid and cost-effective way to separate and analyze 4'-Methoxyflavanone and related compounds. []
- Molecular Docking: Computational techniques like molecular docking are employed to predict the binding affinity and interactions of 4'-Methoxyflavanone with target proteins, aiding in understanding its potential mechanisms of action. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






